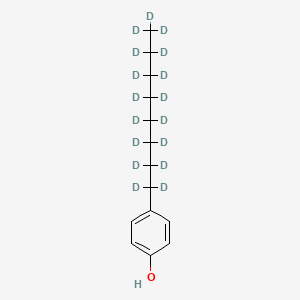

4-Octylphenol-d17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-55-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of 4-Octylphenol-d17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 4-Octylphenol-d17. Due to the proprietary nature of commercial production, a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature or patents. However, based on established principles of organic synthesis, including Friedel-Crafts alkylation and common deuteration techniques, this document outlines the most plausible synthetic strategies. It also presents key data for the final product and conceptual workflows for its preparation.

Product Data and Specifications

4-n-Octylphenol-d17 is a deuterated form of 4-n-octylphenol, where the 17 hydrogen atoms on the octyl chain have been replaced with deuterium. It is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-octylphenol in various matrices. Several chemical suppliers provide this compound, and its key specifications are summarized below.

| Property | Value | Source |

| CAS Number | 1219794-55-4 | [LGC Standards, CDN Isotopes] |

| Molecular Formula | C₁₄H₅D₁₇O | [LGC Standards] |

| Molecular Weight | 223.43 g/mol | [LGC Standards] |

| Synonyms | 4-Octylphenol D17 (octyl D17), p-(n-Octyl)phenol-d17 | [LGC Standards] |

| Isotopic Purity | ≥98 atom % D | [CDN Isotopes] |

| Chemical Purity | ≥98% | [LGC Standards] |

| Appearance | White to Pale Orange Low-melting Solid | [Toronto Research Chemicals] |

| Solubility | Slightly soluble in Chloroform, Methanol | [Toronto Research Chemicals] |

| Storage | Store at -20°C under an inert atmosphere | [Toronto Research Chemicals] |

Proposed Synthetic Strategies

Two primary retrosynthetic pathways are conceivable for the synthesis of this compound. Both routes involve the formation of the alkylated phenol, with the key difference being the stage at which the deuterium atoms are introduced.

Strategy 1: Friedel-Crafts Alkylation with a Deuterated Alkylating Agent

This approach involves the synthesis of a fully deuterated octyl-containing electrophile, which is then used to alkylate phenol. A common method for phenol alkylation is the Friedel-Crafts reaction.

Conceptual Workflow:

A Technical Guide to 4-Octylphenol-d17: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Octylphenol-d17, a deuterated analog of the environmental contaminant 4-octylphenol. This document details its application as an internal standard in analytical methodologies and explores the biological signaling pathways affected by its non-deuterated counterpart.

Core Physical and Chemical Characteristics

This compound is a stable isotope-labeled form of 4-n-octylphenol, a compound of concern due to its prevalence as an environmental contaminant.[] The deuteration makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₅D₁₇O | [] |

| Molecular Weight | 223.43 g/mol | [] |

| Appearance | White to Pale Orange Low-melting Solid | [] |

| Melting Point | 40-41 °C | [] |

| Solubility | Slightly soluble in Chloroform, Methanol | [] |

| Storage | Store at -20°C under inert atmosphere | [] |

| Synonyms | 4-n-Octyl-d17-phenol; p-(n-Octyl)phenol-d17; p-Octylphenol-d17; 1-(p-Hydroxyphenyl)octane-d17 | [] |

| IUPAC Name | 4-(octyl-d17)phenol | [] |

| Unlabelled CAS Number | 1806-26-4 | [2] |

Synthesis Overview

While specific, detailed synthesis protocols for this compound are often proprietary to the manufacturers of analytical standards, a general synthetic approach can be inferred from the synthesis of its non-deuterated analog, 4-n-octylphenol. The synthesis typically involves the Friedel-Crafts alkylation of phenol with an octylating agent, such as 1-octene or an octyl halide, in the presence of an acid catalyst.

For the deuterated analog, the synthesis would utilize a deuterated octylating agent (octyl-d17 halide or 1-octene-d16) to introduce the deuterium atoms onto the octyl chain. The general reaction scheme is presented below.

Caption: General synthetic scheme for this compound.

Application in Analytical Chemistry: A Detailed Experimental Protocol

This compound is primarily used as an internal standard for the quantification of 4-octylphenol and other phenolic endocrine disruptors in various environmental and biological matrices. Its use helps to correct for matrix effects and variations in sample preparation and instrument response.

Below is a representative experimental workflow for the analysis of 4-octylphenol in a water sample using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for 4-octylphenol analysis.

Detailed Methodologies

1. Sample Preparation (Solid Phase Extraction)

-

Sample Collection: Collect a 100-500 mL water sample in a clean glass container.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution (e.g., 100 ng/L).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with deionized water to remove interferences.

-

Elution: Elute the retained analytes (4-octylphenol and this compound) with a suitable organic solvent, such as methanol or acetone.[3]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 4-octylphenol and this compound.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of 4-octylphenol to the peak area of this compound against the concentration of 4-octylphenol standards. Determine the concentration of 4-octylphenol in the sample from this calibration curve.

Biological Interactions of 4-Octylphenol

As an endocrine-disrupting chemical, the non-deuterated 4-octylphenol has been shown to interfere with several biological signaling pathways. Understanding these interactions is crucial for assessing its potential health risks.

Interference with the TGF-β Signaling Pathway

4-Octylphenol has been demonstrated to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] This pathway is critical for regulating cell growth, differentiation, and apoptosis. The inhibitory effect of 4-octylphenol can lead to uncontrolled cell proliferation.

Caption: 4-Octylphenol's inhibition of the TGF-β pathway.

Activation of the NF-AT Signaling Pathway

Studies have also shown that 4-octylphenol can enhance the production of interleukin-4 (IL-4) in T cells. This effect is mediated through the activation of the Nuclear Factor of Activated T-cells (NF-AT) signaling pathway, which plays a key role in the immune response.

Caption: 4-Octylphenol's activation of the NF-AT pathway.

References

- 2. 4-n-Octyl-d17-phenol | CAS 1219794-55-4 | LGC Standards [lgcstandards.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Applications of 4-Octylphenol-d17: A Guide for Researchers

An in-depth examination of the commercial landscape, analytical methodologies, and biological relevance of the deuterated internal standard, 4-Octylphenol-d17, tailored for researchers, scientists, and professionals in drug development.

This compound is the deuterated form of 4-octylphenol, a compound of significant interest due to its classification as an endocrine-disrupting chemical (EDC). The deuterated analog serves as a crucial internal standard for the accurate quantification of 4-octylphenol in various matrices. Its use in isotope dilution analysis, particularly with mass spectrometry-based methods, allows for the precise measurement of the parent compound by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into the biological signaling pathways affected by its non-deuterated counterpart.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that focus on providing high-purity stable isotope-labeled compounds for research and analytical purposes. The product is typically offered as a neat solid or in solution at a specified concentration. Researchers should consult the suppliers' websites or contact them directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formats |

| BOC Sciences | 4-n-Octylphenol-[d17] | 1219794-55-4 | C14H5D17O | 223.43 | ≥98% chemical purity; ≥97% atom D | Neat solid |

| LGC Standards | 4-n-Octyl-d17-phenol | 1219794-55-4 | C14D17H5O | 223.43 | Not specified | Neat solid (1 mg, 2 mg, 10 mg) |

| C/D/N Isotopes Inc. | 4-n-Octyl-d17-phenol | 1219794-55-4 | C14H5D17O | 223.43 | 98 atom % D | Neat solid (0.05 g, 0.1 g) |

| Chiron (via ESSLAB) | 4-n-Octylphenol-d17 (octyl-d17) | 1219794-55-4 | Not specified | Not specified | Not specified | 100 µg/mL in isooctane (1 mL)[1] |

| Pharmaffiliates | Octylphenol-4-n D17 | 1219794-55-4 | C14H5D17O | 223.43 | Not specified | Inquire for details |

Experimental Protocols: Quantification of 4-Octylphenol using this compound Internal Standard

The following protocol is a generalized methodology for the determination of 4-octylphenol in environmental or biological samples using an isotope dilution method with this compound as an internal standard, followed by analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A robust sample preparation is critical for accurate quantification. Solid-phase extraction (SPE) is a commonly employed technique.[2][3]

-

For Liquid Samples (e.g., Water, Urine):

-

Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).

-

Spike the sample with a known amount of this compound solution.

-

Condition an SPE cartridge (e.g., a silica-based or polymeric sorbent) with an appropriate solvent (e.g., methanol) followed by acidified water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and the internal standard with a suitable organic solvent (e.g., acetonitrile or a mixture of methanol and acetone).

-

-

For Solid Samples (e.g., Sediment, Tissue):

-

Homogenize the sample.

-

Spike the homogenized sample with a known amount of this compound solution.

-

Perform solvent extraction (e.g., using ultrasonication or Soxhlet extraction) with an appropriate organic solvent.

-

Concentrate the extract and proceed with a clean-up step, such as SPE, as described for liquid samples.

-

Derivatization (for GC-MS analysis)

For analysis by GC-MS, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance.

-

Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a butylation agent).

-

Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS system.

Instrumental Analysis

-

GC-MS/MS:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A suitable temperature gradient to separate the analyte from matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for both the derivatized 4-octylphenol and this compound.

-

-

-

LC-MS/MS:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for both 4-octylphenol and this compound.

-

-

Quantification

Quantification is based on the ratio of the peak area of the native 4-octylphenol to the peak area of the this compound internal standard. A calibration curve is constructed using standards containing known concentrations of 4-octylphenol and a constant concentration of this compound.

Quantitative Data from Cited Experiments

The following table summarizes quantitative data from studies that have employed isotope dilution methods for the analysis of alkylphenols. While these studies may not have used this compound specifically, the data provides an indication of the performance of such methods.

| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| 4-Octylphenol | Vegetable Oils | GC-MS | 0.83 µg/kg | 2.5 µg/kg | 64.4 - 87.4 | [2][3] |

| 4-tert-Octylphenol | Human Urine | GC-MS | - | 0.1 - 0.3 ng/mL | 92 - 105 | [4] |

| 4-tert-Octylphenol | Drinking Water | LC-MS/MS | - | 2 µg/L | - | [5] |

| 4-tert-Octylphenol | Human Serum | LC-MS/MS | 1.3 ng/mL | - | - | [6] |

| 4-Octylphenol | Soft Drinks & Dairy | HPLC-FLD | 0.5 - 1.2 ng/kg | - | 82.7 - 114.9 | [7] |

Visualizations: Workflows and Signaling Pathways

Workflow for Isotope Dilution Analysis

The following diagram illustrates a typical workflow for the analysis of 4-octylphenol using this compound as an internal standard.

References

- 1. esslabshop.com [esslabshop.com]

- 2. Isotope dilution gas chromatography with mass spectrometry for the analysis of 4‐octyl phenol, 4‐nonylphenol, and bisphenol A in vegetable oils [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of bisphenol A, 4-octylphenol, and 4-nonylphenol in soft drinks and dairy products by ultrasound-assisted dispersive liquid-liquid microextraction combined with derivatization and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Octylphenol-d17 in Advanced Environmental Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature of endocrine-disrupting chemicals (EDCs) in the environment necessitates robust and precise analytical methods for their detection and quantification. 4-Octylphenol, a significant environmental contaminant, is frequently monitored in various matrices. This technical guide details the critical application of its deuterated analogue, 4-Octylphenol-d17, as an internal standard in advanced analytical methodologies, ensuring accuracy and reliability in environmental science research.

Introduction to 4-Octylphenol and the Need for Isotopic Labeling

4-Octylphenol is an organic compound used in the manufacturing of tires, phenolic resins, and surfactants.[1][2] It is a known endocrine disruptor with estrogenic activity, posing risks to aquatic life and potentially to human health through the food chain and water sources.[3][4] Due to its widespread presence and potential toxicity, regulatory bodies and environmental agencies worldwide monitor its concentration in environmental compartments such as water, sediment, and biota.

The complexity of environmental matrices presents a significant challenge for the accurate quantification of trace-level contaminants like 4-octylphenol. Matrix effects, such as ion suppression or enhancement in mass spectrometry, and analyte losses during sample preparation and extraction can lead to inaccurate results. The use of an isotopically labeled internal standard, such as this compound, is the gold standard to overcome these challenges.[5] this compound is chemically identical to the native 4-octylphenol but has a higher molecular weight due to the replacement of 17 hydrogen atoms with deuterium.[5] This allows it to be distinguished by mass spectrometry, while co-eluting chromatographically with the target analyte. By adding a known amount of this compound to a sample at the beginning of the analytical process, it experiences the same sample preparation losses and matrix effects as the native analyte. The ratio of the native analyte's signal to the internal standard's signal is used for quantification, thereby correcting for any variations and ensuring high accuracy and precision.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound in environmental science is as an internal standard in isotope dilution mass spectrometry (IDMS) methods, most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). This technique is renowned for its high sensitivity and selectivity, enabling the detection of 4-octylphenol at trace concentrations.

Analytical Workflow

The general workflow for the analysis of 4-octylphenol in environmental samples using this compound as an internal standard involves several key steps:

-

Sample Collection and Fortification: The environmental sample (e.g., water, soil, sediment) is collected, and a precise amount of this compound internal standard solution is added (spiked) into the sample.

-

Extraction: The target analyte and the internal standard are extracted from the sample matrix. Solid-phase extraction (SPE) is a commonly used technique for aqueous samples, while methods like pressurized liquid extraction or ultrasonic extraction are employed for solid samples.[6]

-

Clean-up/Purification: The extract is often subjected to a clean-up step to remove interfering co-extracted substances. This can involve techniques like column chromatography.

-

Concentration and Solvent Exchange: The purified extract is typically concentrated to a smaller volume, and the solvent may be exchanged to one that is compatible with the analytical instrument.

-

Instrumental Analysis: The final extract is injected into a GC-MS or LC-MS/MS system for separation and detection.

-

Quantification: The concentration of 4-octylphenol in the original sample is calculated based on the response ratio of the native analyte to the this compound internal standard and a calibration curve.

The following diagram illustrates the typical analytical workflow:

References

Toxicological profile of 4-Octylphenol and its deuterated analogs

An in-depth technical guide on the toxicological profile of 4-Octylphenol and its deuterated analogs for researchers, scientists, and drug development professionals.

Introduction

4-Octylphenol (4-OP) is an alkylphenol that is widely used in the manufacturing of non-ionic surfactants, resins, and plastics. As a result of its widespread use, it is a common environmental contaminant and has been detected in various environmental matrices, including water, soil, and sediment, as well as in human tissues. 4-OP is a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen, leading to concerns about its potential adverse effects on human health and wildlife. Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are frequently used as internal standards in analytical chemistry for the accurate quantification of 4-OP in complex samples. This guide provides a comprehensive overview of the toxicological profile of 4-Octylphenol and discusses the toxicological considerations for its deuterated analogs.

Physicochemical Properties

| Property | 4-Octylphenol | Reference |

| Chemical Formula | C14H22O | |

| Molar Mass | 206.33 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 72-74 °C | |

| Boiling Point | 280-283 °C | |

| Water Solubility | 3.7 mg/L at 25 °C | |

| Log Kow | 5.5 |

Toxicokinetics (ADME)

The toxicokinetics of 4-Octylphenol (4-OP) have been studied in various animal models.

-

Absorption: 4-OP is readily absorbed following oral, dermal, and inhalation exposure. Following oral administration in rats, approximately 80% of the dose was absorbed.

-

Distribution: Due to its lipophilic nature, 4-OP tends to accumulate in adipose tissue. It can also cross the placenta and has been detected in fetal tissues.

-

Metabolism: 4-OP is metabolized in the liver primarily through glucuronidation and sulfation of the phenolic hydroxyl group. Hydroxylation of the octyl chain also occurs.

-

Excretion: The primary route of excretion for 4-OP and its metabolites is via the feces, with a smaller proportion excreted in the urine.

Toxicological Profile of 4-Octylphenol

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2140 mg/kg | |

| LD50 | Mouse | Oral | 1470 mg/kg | |

| LC50 (96h) | Rainbow Trout | Water | 0.28 mg/L |

Subchronic and Chronic Toxicity

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 90-day | Rat | Oral | 10 mg/kg/day | 50 mg/kg/day | Decreased body weight gain, liver and kidney effects | |

| 2-year | Rat | Oral | 5 mg/kg/day | 25 mg/kg/day | Increased incidence of mammary gland tumors in females |

Endocrine Disruption

4-Octylphenol is a well-established estrogen receptor (ER) agonist. Its endocrine-disrupting effects are the primary toxicological concern.

| Assay | System | Endpoint | EC50 / IC50 | Relative Potency (vs. 17β-estradiol) | Reference |

| ER Binding | Human ERα | Competitive Binding | 1.2 µM | 1/10,000 | |

| Yeast Estrogen Screen | Yeast | β-galactosidase activity | 0.3 µM | 1/3,000 | |

| MCF-7 Proliferation | Human Breast Cancer Cells | Cell Proliferation | 1.5 µM | 1/5,000 | |

| Uterotrophic Assay | Immature Rat | Uterine Weight Gain | - | 1/10,000 |

4-OP exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events similar to that of the endogenous hormone 17β-estradiol.

Caption: Estrogen receptor signaling pathway activated by 4-Octylphenol.

Reproductive and Developmental Toxicity

Exposure to 4-OP during critical developmental periods can lead to adverse reproductive outcomes.

-

Female: Pre- and postnatal exposure in rats has been associated with advanced puberty, altered estrous cycles, and reduced fertility.

-

Male: Developmental exposure in rats has been shown to decrease sperm production, reduce testis weight, and impair reproductive behavior.

Toxicological Profile of Deuterated 4-Octylphenol

Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are primarily used as internal standards for analytical quantification. There is a general lack of specific toxicological studies on these deuterated compounds. However, their toxicological profile is not expected to differ significantly from that of their non-deuterated counterparts for the following reasons:

-

Mechanism of Action: The estrogenic activity of 4-OP is dependent on the overall shape of the molecule and its ability to bind to the estrogen receptor. The substitution of hydrogen with deuterium does not alter the molecular shape or the electronic properties of the phenolic hydroxyl group responsible for receptor binding.

-

Kinetic Isotope Effect: Deuteration can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. For 4-OP, the primary metabolic pathways are glucuronidation and sulfation at the hydroxyl group, and hydroxylation on the alkyl chain. While deuteration of the octyl chain could slightly decrease the rate of its hydroxylation, this is a minor metabolic pathway. The primary conjugation reactions at the phenolic group would be unaffected. Therefore, a significant alteration in the overall toxicokinetics and toxicity is not anticipated.

In the absence of specific data, it is prudent to assume that deuterated 4-Octylphenol possesses a toxicological profile comparable to that of 4-Octylphenol.

Experimental Protocols

In Vitro Estrogenicity Assay: MCF-7 Cell Proliferation (E-Screen)

This assay assesses the estrogenic potential of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Caption: Workflow for the MCF-7 E-Screen assay.

In Vivo Estrogenicity Assay: Uterotrophic Assay in Rats

This assay is a short-term in vivo screening method to identify chemicals with estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rats.

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20 days old.

-

Acclimation: Animals are acclimated for at least 5 days before the start of the study.

-

Dosing: Animals are randomly assigned to groups and dosed daily for 3 consecutive days by oral gavage or subcutaneous injection. Groups include a vehicle control, a positive control (17β-estradiol), and at least three dose levels of 4-Octylphenol.

-

Necropsy: On the day after the last dose, animals are euthanized, and the body weight is recorded. The uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.

-

Endpoint: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates an estrogenic effect.

Conclusion

Navigating the Degradation Landscape: A Technical Guide to the Biodegradation of 4-Octylphenol-d17 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 4-Octylphenol-d17, a deuterated isotopologue of the endocrine-disrupting compound 4-octylphenol. While specific studies on the biodegradation of the d17 variant are limited, this document extrapolates from the extensive research on its non-deuterated counterpart, 4-tert-octylphenol, to outline the expected metabolic routes in various environmental matrices. The use of deuterated standards is common in environmental analysis for quantification, and understanding their fate is crucial for accurate environmental modeling and risk assessment.

Executive Summary

4-Octylphenol is a persistent environmental contaminant arising from the degradation of alkylphenol ethoxylates, which are widely used as surfactants. Its estrogenic activity and potential for bioaccumulation pose significant risks to ecosystems and human health.[1][2][3] Biodegradation is a key process for the natural attenuation of 4-octylphenol in the environment. This guide details the aerobic and anaerobic degradation pathways, summarizes key quantitative data from relevant studies, provides standardized experimental protocols for investigating its biodegradation, and presents visual representations of the metabolic and experimental workflows.

Data Presentation: Quantitative Biodegradation Parameters

The following tables summarize key quantitative data on the biodegradation of 4-tert-octylphenol from various studies. These values provide a baseline for understanding the potential degradation kinetics of this compound.

Table 1: Aerobic Biodegradation of 4-tert-Octylphenol in Different Media

| Microorganism/System | Initial Concentration (mg/L) | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Candida rugopelliculosa RRKY5 | 30 | 5.0 | 30 | 9.6 days | 0.107 d⁻¹ | [4][5] |

| Granular Sludge | Not specified | 9.0 | Not specified | Not specified | Much higher than anaerobic | [6] |

| Thielavia sp. HJ22 | Not specified | Not specified | Not specified | >95% removal in 8h | Not specified | [7] |

| Soil with Biosolids | Not specified | Not specified | Not specified | 10-14 days (DT50) | First-order model | [8] |

Table 2: Anaerobic Biodegradation of 4-tert-Octylphenol

| Microorganism/System | Initial Concentration (mg/L) | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Granular Sludge | Not specified | 7.0 | Not specified | Not specified | Lower than aerobic | [6] |

Biodegradation Pathways

The biodegradation of 4-octylphenol proceeds through several key steps, primarily involving the oxidation of the alkyl chain and hydroxylation of the aromatic ring. These processes are mediated by a variety of microorganisms, including bacteria and fungi.

Aerobic Biodegradation

Under aerobic conditions, the degradation of 4-octylphenol is initiated by monooxygenase enzymes. The primary pathways involve:

-

Hydroxylation of the Aromatic Ring: This is a common initial step where a hydroxyl group is added to the phenolic ring, often leading to the formation of a catechol-like intermediate. This step increases the polarity of the molecule, making it more susceptible to further degradation.

-

Oxidation of the Alkyl Chain: The tertiary octyl group can be oxidized through a series of steps, leading to the formation of carboxylic acids and eventually shorter-chain intermediates.

-

Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

Anaerobic Biodegradation

Anaerobic degradation of phenolic compounds is generally slower than aerobic degradation.[6] The initial activation of the molecule often involves carboxylation, where a carboxyl group is added to the aromatic ring. Subsequent steps involve the reduction and cleavage of the ring.

Mandatory Visualization

The following diagrams illustrate the key biodegradation pathways and a typical experimental workflow for studying the degradation of this compound.

Experimental Protocols

This section provides a detailed methodology for a typical laboratory experiment to assess the biodegradation of this compound in an environmental sample, such as soil.

Objective

To determine the rate and pathway of this compound biodegradation in a soil matrix under controlled aerobic conditions.

Materials

-

Test Substance: this compound (analytical standard)

-

Environmental Matrix: Freshly collected soil, sieved (<2 mm)

-

Reagents: Acetone (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Sodium sulfate (anhydrous), Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Equipment: Incubator, shaker, centrifuge, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure

-

Soil Characterization: Analyze the soil for pH, organic carbon content, and microbial biomass.

-

Spiking: Prepare a stock solution of this compound in acetone. Add the stock solution to the soil to achieve a final concentration (e.g., 10 mg/kg). Allow the acetone to evaporate completely in a fume hood.

-

Incubation:

-

Distribute the spiked soil into replicate microcosms (e.g., 100 g of soil in 250 mL flasks).

-

Adjust the moisture content to 60% of the water-holding capacity.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Ensure aerobic conditions by leaving the flasks open to the atmosphere or by periodic aeration.

-

Prepare sterile control microcosms by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.

-

-

Sampling:

-

Sacrifice replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

Store samples at -20°C prior to extraction.

-

-

Extraction:

-

Extract a subsample of soil (e.g., 10 g) with a suitable solvent mixture (e.g., acetone/dichloromethane, 1:1 v/v) using ultrasonication or accelerated solvent extraction.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction twice more.

-

Combine the supernatants and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

-

Cleanup:

-

Perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interferences.

-

Elute the analytes with a more polar solvent (e.g., methanol or acetonitrile).

-

Concentrate the eluate to a final volume.

-

-

Analysis:

-

Analyze the final extract using LC-MS/MS or GC-MS to identify and quantify this compound and its potential metabolites.

-

Use an internal standard for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point.

-

Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order kinetics).

-

Identify metabolites by comparing mass spectra with known standards or by interpretation of fragmentation patterns.

-

Conclusion

The biodegradation of this compound in environmental samples is a complex process driven by diverse microbial communities. While the pathways are expected to mirror those of its non-deuterated analogue, the kinetic isotope effect may influence degradation rates. This guide provides a foundational understanding of the expected biodegradation pathways and offers a robust experimental framework for further investigation. The provided data, protocols, and visualizations serve as a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of alkylphenols. Further research focusing specifically on the biodegradation of deuterated 4-octylphenol is warranted to refine our understanding of its environmental fate.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkylphenol ethoxylate degradation products in land-applied sewage sludge (biosolids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of the endocrine disrupter 4-tert-octylphenol by the yeast strain Candida rugopelliculosa RRKY5 via phenolic ring hydroxylation and alkyl chain oxidation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Octylphenol-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Octylphenol-d17 (CAS 1219794-55-4), a deuterated analog of 4-n-octylphenol. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes relevant information for the non-deuterated 4-n-octylphenol and its common isomer, 4-tert-octylphenol, to provide a broader context for its physicochemical properties. This compound is primarily utilized as an internal standard in analytical methodologies for the quantification of 4-octylphenol, an environmental contaminant of emerging concern.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.

| Property | 4-n-Octylphenol-d17 | 4-n-Octylphenol | Reference |

| Molecular Formula | C₁₄H₅D₁₇O | C₁₄H₂₂O | [] |

| Molecular Weight | 223.43 g/mol | 206.32 g/mol | [] |

| Appearance | White to Pale Orange Low-melting Solid | White solid | [][2] |

| Melting Point | 40-45 °C | 41-45 °C | [][2] |

| Boiling Point | 150 °C at 5 hPa | 150 °C at 4 mmHg | [2][3] |

Solubility Data

4-n-Octylphenol-d17

| Solvent | Solubility | Concentration (Commercial Availability) | Reference |

| Chloroform | Slightly soluble | - | [] |

| Methanol | Slightly soluble | - | [] |

| Isooctane | Soluble | 100 µg/mL | [4] |

| Acetonitrile | Soluble | Not specified | [5] |

| Water | No data available | - | [3] |

4-n-Octylphenol & 4-tert-Octylphenol (for reference)

| Compound | Solvent | Solubility | Reference |

| 4-n-Octylphenol | Water | None | [6] |

| 4-tert-Octylphenol | Water | Very low (practically insoluble) | [7] |

| 4-tert-Octylphenol | Ethanol | Readily soluble | [7] |

| 4-tert-Octylphenol | Acetone | Readily soluble | [7] |

| 4-tert-Octylphenol | Benzene | Soluble | [7] |

| 4-tert-Octylphenol | Ethers | Soluble | [7] |

| 4-tert-Octylphenol | Hydrocarbons | Readily soluble | [7] |

The long octyl chain in 4-octylphenol imparts a significant hydrophobic character, leading to poor solubility in water and good solubility in non-polar organic solvents. It is expected that this compound exhibits a similar solubility profile.

Stability Profile

The stability of this compound is crucial for its use as an analytical standard. While specific degradation kinetics in various solvents are not available, information from suppliers provides guidance on its general stability and storage.

| Compound | Conditions | Stability Remarks | Reference |

| 4-n-Octylphenol-d17 | Store at -20°C under inert atmosphere | Recommended for long-term storage. | [] |

| 4-n-Octylphenol-d17 | Store at room temperature | Stable if stored under recommended conditions. Re-analyze for chemical purity after three years. | [8] |

| 4-n-Octylphenol | Heat | Decomposes with the release of dangerous fumes of phenol. | [6] |

| 4-tert-Octylphenol | Strong oxidizers and strong bases | Avoid contact. | [9] |

The discrepancy in recommended storage temperatures from different suppliers may reflect the purity of the material or the intended use. For use as a certified reference material, storage at -20°C is advisable to minimize any potential for degradation over time. Solutions of this compound in organic solvents should be protected from light and stored at low temperatures to ensure stability for use in sensitive analytical methods.

Experimental Protocols

The following section details a general experimental protocol for the determination of 4-octylphenol in environmental or biological samples using this compound as an internal standard. This protocol is a composite based on common analytical techniques for alkylphenols.

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh a precise amount of neat this compound.

-

Dissolve the weighed material in a Class A volumetric flask using a suitable solvent such as methanol, acetonitrile, or isooctane to achieve the target concentration.

-

Store the primary stock solution in an amber glass vial at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent.

-

These solutions are used to spike calibration standards and quality control samples.

-

Store working standard solutions at 2-8°C and prepare fresh as required by the specific analytical method's stability validation.

-

Sample Preparation and Extraction (General Workflow)

A common approach for extracting 4-octylphenol from a sample matrix (e.g., water, serum, or soil) involves liquid-liquid extraction or solid-phase extraction (SPE).

-

Sample Collection and Spiking:

-

Collect the sample in a pre-cleaned container.

-

Spike a known volume or mass of the sample with a precise amount of this compound working standard solution to serve as an internal standard.

-

-

Extraction:

-

For liquid samples (e.g., water, serum): Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone) or pass the sample through an appropriate SPE cartridge (e.g., C18).

-

For solid samples (e.g., soil): Perform solvent extraction using techniques like sonication or pressurized liquid extraction with a solvent such as methanol or a methanol/water mixture.

-

-

Concentration and Reconstitution:

-

Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Inject the reconstituted extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for both native 4-octylphenol and the deuterated internal standard, this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte in the calibration standards.

-

Determine the concentration of 4-octylphenol in the samples by using the response ratio from the sample and interpolating from the calibration curve.

-

Diagrams

Experimental Workflow for 4-Octylphenol Analysis

Caption: Workflow for the quantitative analysis of 4-octylphenol.

This diagram illustrates the major steps involved in the analysis of 4-octylphenol in a sample matrix, incorporating this compound as an internal standard for accurate quantification. The process begins with sample preparation and spiking, followed by extraction and cleanup, instrumental analysis by LC-MS/MS, and concludes with data processing to determine the final concentration of the analyte.

References

- 2. fishersci.com [fishersci.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. esslabshop.com [esslabshop.com]

- 5. CAS No.1219794-55-4,4-n-Octyl-d17-phenol Suppliers [lookchem.com]

- 6. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

Methodological & Application

The Use of 4-Octylphenol-d17 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 4-Octylphenol-d17 as an internal standard for the quantitative analysis of 4-Octylphenol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting matrix effects and other sources of analytical variability, thereby ensuring high accuracy and precision. This document outlines detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing. Furthermore, it includes representative quantitative data and visualizations of the analytical workflow and the relevant biological signaling pathways of 4-Octylphenol.

Introduction

4-Octylphenol is an alkylphenol that is widely used in the manufacturing of surfactants, resins, and plastics. It is also a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen and act as an antagonist to the androgen receptor.[1][2][3] Consequently, there is significant interest in accurately measuring its levels in biological and environmental samples.

Quantitative analysis by LC-MS/MS is the method of choice for its high sensitivity and selectivity. However, complex biological matrices such as plasma, serum, and urine are prone to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects. Since this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing for reliable correction of analytical variability.

This document provides a detailed methodology for the analysis of 4-Octylphenol using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

4-Octylphenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

β-Glucuronidase/sulfatase

-

Solid-phase extraction (SPE) cartridges

-

Human plasma/serum (blank)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment (for conjugated 4-Octylphenol):

-

To a 0.5 mL aliquot of plasma or serum, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/sulfatase enzyme solution.

-

Vortex mix and incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.[5]

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Figure 1: Experimental workflow for the extraction of 4-Octylphenol from biological samples.

LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | 4-Octylphenol: 205.2 > 133.1 (Quantifier), 205.2 > 106.1 (Qualifier) |

| This compound: 222.2 > 140.1 (Quantifier) | |

| Ion Source Temp. | 500°C |

| Capillary Voltage | -3.5 kV |

Note: Mass transitions are illustrative and should be optimized for the specific instrument used. The precursor for this compound is based on the addition of 17 daltons to the monoisotopic mass of 4-Octylphenol, and the product ion is an estimated fragmentation.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve should be prepared in the blank biological matrix (e.g., human plasma) over the desired concentration range (e.g., 0.1 - 100 ng/mL).

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 0.1 | 0.005 |

| 0.5 | 0.024 |

| 1.0 | 0.051 |

| 5.0 | 0.255 |

| 10.0 | 0.510 |

| 50.0 | 2.545 |

| 100.0 | 5.098 |

| Linearity (r²) | > 0.995 |

Accuracy and Precision

Accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in the blank matrix.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 1.5 | < 10% | < 15% | 90 - 110% |

| Medium | 25 | < 10% | < 15% | 90 - 110% |

| High | 75 | < 10% | < 15% | 90 - 110% |

Matrix Effect and Recovery

The use of this compound compensates for both matrix effects and recovery losses.

Figure 2: Logical diagram illustrating how an internal standard corrects for analytical variability.

Signaling Pathways of 4-Octylphenol

4-Octylphenol is an endocrine disruptor that primarily interferes with steroid hormone signaling pathways.

Estrogenic Activity

4-Octylphenol acts as an agonist for the estrogen receptor (ER), particularly ERα. Upon binding, it can initiate a signaling cascade that alters the expression of genes involved in cell cycle progression, such as cyclin D1 and p21.[3] This can lead to proliferative effects in estrogen-sensitive tissues.[3]

Figure 3: Estrogenic signaling pathway of 4-Octylphenol.

Anti-Androgenic Activity

4-Octylphenol can also act as an antagonist to the androgen receptor (AR).[1] It competitively binds to the AR, preventing the binding of endogenous androgens like testosterone. This blocks the normal transcriptional activity of the AR, potentially leading to adverse effects on male reproductive health.[1][6][7]

Figure 4: Anti-androgenic mechanism of 4-Octylphenol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Octylphenol in complex biological matrices. The protocols and data presented here demonstrate a highly accurate, precise, and sensitive approach suitable for research, clinical, and drug development applications. The ability to correct for matrix effects and other analytical variables is paramount for obtaining high-quality data in studies investigating the exposure and biological effects of endocrine-disrupting chemicals like 4-Octylphenol.

References

- 1. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene--A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Application Note: Quantification of 4-Octylphenol in Water Samples by Isotope Dilution HPLC-MS/MS with 4-Octylphenol-d17

Introduction

4-Octylphenol (4-OP) is an alkylphenol classified as an endocrine-disrupting compound (EDC) that can be found in various environmental water sources. Due to its potential adverse effects on aquatic life and human health, sensitive and accurate quantification methods are essential for monitoring its presence. This application note details a robust and reliable method for the determination of 4-octylphenol in water samples using solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope dilution using 4-Octylphenol-d17 as an internal standard. Isotope dilution is a powerful technique that corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[1][2]

Experimental Overview

The analytical workflow for the quantification of 4-octylphenol in water samples involves several key steps: sample collection and preservation, spiking with the internal standard, solid-phase extraction for analyte concentration and cleanup, and subsequent analysis by HPLC-MS/MS.

Caption: Experimental workflow for the quantification of 4-octylphenol.

Materials and Reagents

-

4-Octylphenol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (DCM)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl)

-

Sodium sulfite

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of 4-octylphenol and this compound in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-octylphenol stock solution with methanol to achieve a concentration range of 0.5 to 100 µg/L.

-

Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of this compound in methanol.[3]

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6 N HCl.[4]

-

Internal Standard Spiking: Spike the water sample with an appropriate amount of the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 x 3 mL of dichloromethane, followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of Milli-Q water adjusted to pH ≤ 2.[4] Do not allow the sorbent to go dry after the final methanol wash.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 2 x 5 mL of Milli-Q water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 15-30 minutes.

-

Elution: Elute the retained analytes with 2 x 5 mL of a suitable solvent mixture such as dichloromethane or methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase.

HPLC-MS/MS Analysis

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a suitable modifier like 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Detection: Multiple Reaction Monitoring (MRM).

Table 1: HPLC Gradient Program (Example)

| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 60 | 40 |

| 20.0 | 60 | 40 |

Table 2: MRM Transitions for 4-Octylphenol and this compound (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Octylphenol | 205.2 | 133.1 | 25 |

| This compound | 222.3 | 138.1 | 25 |

Data Analysis and Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the 4-octylphenol to the peak area of the this compound internal standard against the concentration of 4-octylphenol in the calibration standards. The concentration of 4-octylphenol in the water samples is then determined from this calibration curve using the measured peak area ratio.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 4-octylphenol in water samples using SPE followed by chromatographic methods. Note that these values may vary depending on the specific instrumentation and matrix.

Table 3: Summary of Quantitative Performance Data from Literature

| Parameter | 4-Octylphenol | Method | Reference |

| Linearity Range | 0.001–0.012 mg/L | SPE-HPLC-PDA | [5][6] |

| Limit of Detection (LOD) | 0.0006 mg/L | SPE-HPLC-PDA | [5][6] |

| Limit of Quantification (LOQ) | 0.0020 mg/L | SPE-HPLC-PDA | [5][6] |

| Recovery | 41.0–114% | SPE-HPLC-PDA | [5][6] |

| Relative Standard Deviation (RSD) | < 2% | SPE-HPLC-PDA | [5][6] |

| LOD | 0.06 ng/mL | SPE-GC-MS | [7] |

| Recovery | 84.67% to 109.7% | SPE-GC-MS | [7] |

| RSD | 6.24%-12.96% | SPE-GC-MS | [7] |

Conclusion

The described method of solid-phase extraction followed by HPLC-MS/MS with isotope dilution using this compound provides a highly sensitive, selective, and accurate approach for the quantification of 4-octylphenol in water samples. The use of an isotopically labeled internal standard effectively compensates for potential analyte losses during sample preparation and variations in instrument response, ensuring reliable data for environmental monitoring and research.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-Octylphenol-d17

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Octylphenol and its deuterated internal standard, 4-Octylphenol-d17, in environmental and biological matrices. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers in environmental monitoring, toxicology, and drug development.

Introduction

4-Octylphenol is an alkylphenol that is widely used in the manufacturing of surfactants, resins, and plastics. It is considered an endocrine-disrupting chemical (EDC) due to its ability to mimic natural hormones, potentially leading to adverse health effects in humans and wildlife.[1] Consequently, sensitive and selective analytical methods are required for the monitoring of 4-Octylphenol in various matrices. This application note describes a validated LC-MS/MS method for the reliable quantification of 4-Octylphenol, using this compound as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents

-

4-Octylphenol (≥99% purity)

-

This compound (IS, ≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium fluoride

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

Stock solutions of 4-Octylphenol and this compound (1 mg/mL) were prepared in methanol.[2] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water to construct a calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was employed for the extraction and concentration of 4-Octylphenol from aqueous samples such as river water.[2][3]

-

Conditioning: The SPE cartridge was conditioned with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: 200 mL of the water sample, spiked with the internal standard (this compound), was loaded onto the cartridge at a flow rate of 5 mL/min.

-

Washing: The cartridge was washed with 5 mL of 10% methanol in water to remove interferences.

-

Elution: The analytes were eluted with 10 mL of a methanol and acetone mixture (1:1, v/v).[2]

-

Drying and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.2 mM Ammonium fluoride in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% A to 20% A over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |

| Capillary Voltage | 3500 V[2] |

| Gas Temperature | 300 °C[2] |

| Gas Flow | 5 L/min[2] |

| Nebulizer Pressure | 45 psi[2] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for 4-Octylphenol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Octylphenol | 205.2 | 106.1 | 35 |

| This compound | 222.3 | 106.1 | 35 |

Note: The precursor ion for 4-Octylphenol is [M-H]⁻ with a molecular weight of 206.32 g/mol .[4] The product ion at m/z 106.1 corresponds to a characteristic fragment. For the deuterated internal standard this compound, the precursor ion is shifted by 17 Da, while the fragment ion resulting from the loss of the deuterated octyl chain is expected to be the same as the non-deuterated compound.

Results and Discussion

Method Validation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 4: Method Validation Summary

| Parameter | 4-Octylphenol |

| Linearity Range | 0.001 - 0.012 mg/L[2] |

| Correlation Coefficient (R²) | > 0.998 |

| LOD | 0.0006 mg/L |

| LOQ | 0.0020 mg/L |

| Recovery | 41.0 - 114% |

| Precision (RSD) | < 2%[3] |

The method demonstrated excellent linearity over the tested concentration range.[2] The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis. The recovery and precision data confirm the accuracy and reproducibility of the sample preparation and analytical method.[3]

Workflow Diagrams

Caption: Overall experimental workflow from sample preparation to data analysis.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This application note details a highly sensitive and reliable LC-MS/MS method for the quantification of 4-Octylphenol using its deuterated internal standard, this compound. The described sample preparation protocol and instrument parameters provide a robust workflow for the analysis of this endocrine-disrupting compound in various matrices. The method's performance characteristics, including low detection limits and high accuracy, make it a valuable tool for researchers and professionals in environmental science and drug development.

References

Application Note: Quantitative Analysis of 4-Octylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using 4-Octylphenol-d17 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Octylphenol in various environmental matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Octylphenol-d17 as an internal standard to ensure accuracy and precision. Sample preparation involves Solid-Phase Extraction (SPE) followed by derivatization to enhance the volatility and thermal stability of the analyte. This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development who need to quantify trace levels of 4-Octylphenol.

Introduction

4-Octylphenol is an alkylphenol that is widely used in the manufacturing of plastics, detergents, and other industrial products. It is also a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen and has been detected in various environmental compartments.[1] Due to its potential adverse effects on human and wildlife health, sensitive and reliable analytical methods for its quantification are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different sample matrices.

Materials:

-

Water sample (e.g., river water, wastewater)

-

This compound internal standard solution

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

SPE cartridges (e.g., C18, 500 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Glass vials

Procedure:

-

Sample Spiking: To a 500 mL water sample, add a known amount of this compound internal standard solution.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove residual water.

-

Elution: Elute the retained analytes with 10 mL of a dichloromethane/methanol (90:10, v/v) solution.

-

Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

-

Solvent Exchange: Add 1 mL of hexane and continue to concentrate to a final volume of 0.5 mL. The sample is now ready for derivatization.

Derivatization: Silylation

Derivatization is often necessary to improve the chromatographic properties of polar analytes like 4-Octylphenol.

Materials:

-

Concentrated sample extract from SPE

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the 0.5 mL concentrated extract in a glass vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Allow the vial to cool to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may need to be optimized for your specific instrument and application.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973N MSD).

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

4-Octylphenol-TMS derivative: m/z 278 (quantification), 263, 179.

-

This compound-TMS derivative: m/z 295 (quantification), 278. (Note: The exact m/z values should be confirmed by analyzing a standard of the derivatized compound.)

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of 4-Octylphenol.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.37 - 2.5 µg/kg | [2] |

| Limit of Quantification (LOQ) | 1.11 - 5.41 µg/kg | [2] |

| Recovery | 64.4 - 87.4% | [2] |

| Linear Range | 2.0 - 100 µg/L | |

| Correlation Coefficient (r²) | > 0.99 |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of 4-Octylphenol.

Caption: Simplified signaling pathway of 4-Octylphenol as an endocrine disruptor.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the quantification of 4-Octylphenol in environmental samples. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by compensating for potential losses during sample preparation and instrumental variability. The choice of SPE sorbent and elution solvents may need to be optimized depending on the specific matrix to minimize interferences and maximize recovery. Similarly, derivatization conditions and GC-MS parameters should be carefully optimized to achieve the best chromatographic separation and detection sensitivity.

As an endocrine disruptor, 4-Octylphenol primarily exerts its effects by mimicking estrogen and interacting with the estrogen receptor.[3] As depicted in the signaling pathway diagram, 4-Octylphenol can bind to the estrogen receptor in the cytoplasm, leading to the dissociation of heat shock proteins. The activated receptor complex then translocates to the nucleus, dimerizes, and binds to estrogen response elements on the DNA, thereby initiating the transcription of target genes. This can lead to a range of adverse health effects, particularly on the reproductive system.

Conclusion